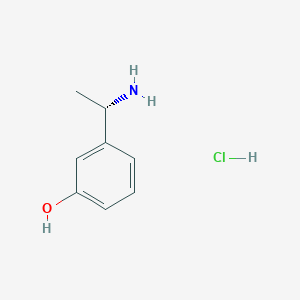

(S)-3-(1-Aminoethyl)phenol hydrochloride

Beschreibung

Significance of Chiral Phenolic Amines in Advanced Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom that play a pivotal role in asymmetric synthesis. sigmaaldrich.compsu.edu Their importance lies in their ability to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific chirality. mdpi.com

The significance of chiral amines, including phenolic amines, in organic synthesis is multifaceted:

Chiral Building Blocks: They serve as fundamental starting materials, or synthons, incorporating a predefined stereocenter into a larger target molecule. sigmaaldrich.commdpi.com This strategy is a cornerstone of modern drug discovery and development.

Chiral Catalysts and Ligands: Chiral amines can function as catalysts or as ligands in metal-based catalytic systems, facilitating a wide range of asymmetric transformations. psu.edu They can create a chiral environment around a reaction center, directing the approach of reactants to favor the formation of a specific stereoisomer. nih.gov

Resolving Agents: They are used to separate racemic mixtures (equal mixtures of two enantiomers) into their individual enantiomeric components, a process known as resolution. sigmaaldrich.com

The presence of both a phenol (B47542) and an amine group in chiral phenolic amines provides multiple reactive sites, allowing for diverse chemical modifications and making them versatile tools for synthetic chemists.

Overview of (S)-3-(1-Aminoethyl)phenol Hydrochloride as a Versatile Chiral Synthon

(S)-3-(1-Aminoethyl)phenol hydrochloride, the hydrochloride salt of (S)-3-(1-Aminoethyl)phenol, is a prime example of a chiral synthon used in targeted organic synthesis. bldpharm.com Its structure features a phenol ring, an ethylamine (B1201723) side chain, and a stereocenter at the carbon atom attached to the amine group, designated as "(S)" configuration. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.

A prominent application of this compound is its role as a key intermediate in the synthesis of Rivastigmine. innospk.com Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. innospk.com The "(S)" configuration of the chiral center in (S)-3-(1-Aminoethyl)phenol is crucial as it dictates the final stereochemistry of the Rivastigmine molecule, which is essential for its biological activity. innospk.com

Beyond this specific application, the compound is a useful reagent for the synthesis of various optically active α-arylethylamines. chemicalbook.comchemicalbook.com These structures are prevalent in many biologically active molecules, further underscoring the importance of (S)-3-(1-Aminoethyl)phenol hydrochloride as a versatile chiral building block in the development of new chemical entities.

Chemical Compound Data

Below is a table summarizing the key properties of (S)-3-(1-Aminoethyl)phenol hydrochloride.

| Property | Value |

| CAS Number | 2829279-56-1 chemscene.com |

| Molecular Formula | C₈H₁₂ClNO chemscene.com |

| Molecular Weight | 173.64 g/mol chemscene.com |

| Synonym (Free Base) | S-3-Hydroxy-Alpha-methylbenzylamine innospk.com |

| Classification | Chiral Building Block, Phenolic Amine bldpharm.comchemscene.com |

Eigenschaften

IUPAC Name |

3-[(1S)-1-aminoethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBKHDKLDOGKKN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Enantioselective Preparation Methodologies

Stereoselective Synthetic Routes to (S)-3-(1-Aminoethyl)phenol Hydrochloride

The creation of the single (S)-enantiomer of 3-(1-Aminoethyl)phenol (B1280079) hydrochloride is paramount, and several strategic approaches have been developed to achieve this. These methods are designed to introduce the desired chirality either through catalyzed reactions that favor the formation of one enantiomer or by separating a mixture of enantiomers.

Biocatalytic Approaches Employing Engineered Transaminases

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral amines. Engineered ω-transaminases (TAs) have been successfully utilized to convert the prochiral ketone, 3'-hydroxyacetophenone (B363920), directly into (S)-3-(1-Aminoethyl)phenol with high enantioselectivity. diva-portal.orgresearchgate.net This process relies on the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. acs.orgdiva-portal.org

A patent discloses the development of engineered transaminase polypeptides derived from a naturally occurring transaminase. Through specific amino acid substitutions at various positions (e.g., X18, X163, X235, X244, X323, X383, X424, and X427), these enzymes exhibit significantly improved activity and stereoselectivity for the synthesis of (S)-3-(1-Aminoethyl)phenol. acs.org The reaction typically proceeds under mild conditions, for instance, at a pH of around 7.5 and a temperature of approximately 45°C. acs.org

| Engineered Transaminase Feature | Observation | Reference |

| Starting Material | 3'-Hydroxyacetophenone | acs.org |

| Amine Donor | Isopropylamine | acs.org |

| Key Modifications | Mutations at positions X18, X163, X235, etc. | acs.org |

| Reaction pH | ~7.5 | acs.org |

| Reaction Temperature | ~45°C | acs.org |

| Enantiomeric Excess | >99% for the (S)-enantiomer | researchgate.net |

Asymmetric Reductive Amination Strategies for Chiral Induction

Asymmetric reductive amination represents another direct approach to furnishing chiral amines from ketones. This method involves the reaction of a ketone with an amine source, in the presence of a chiral catalyst and a reducing agent, to directly form the chiral amine. For the synthesis of (S)-3-(1-Aminoethyl)phenol, this would involve the reductive amination of 3'-hydroxyacetophenone.

While specific examples detailing the asymmetric reductive amination of 3'-hydroxyacetophenone to yield (S)-3-(1-Aminoethyl)phenol with high enantiomeric excess are not extensively documented in the provided search results, the general strategy is well-established for other ketones. nih.gov Ruthenium-based catalysts, particularly those incorporating chiral ligands like BINAP, have shown effectiveness in the direct asymmetric reductive amination of α-alkoxy ketones. acs.org The choice of the ammonium (B1175870) salt and the specific ligand on the metal catalyst can significantly influence the enantioselectivity of the reaction. acs.org Iridium catalysts with chiral phosphoramidite (B1245037) ligands have also been employed for the direct asymmetric reductive amination of a variety of ketones. nih.gov

Diastereomeric Salt Formation for Enantiomeric Resolution

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. acs.orgrsc.orggoogle.com This technique involves reacting the racemic amine, (R,S)-3-(1-aminoethyl)phenol, with a single enantiomer of a chiral acid, known as a resolving agent. rsc.orgnii.ac.jp This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. acs.orgnii.ac.jp This difference in solubility allows for their separation by fractional crystallization. nii.ac.jp

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. acs.orgrsc.orgpsu.edu For instance, racemic 1-phenylethylamine (B125046) has been successfully resolved using (R,R)-tartaric acid, where the less soluble diastereomeric salt is preferentially crystallized from a solvent like methanol (B129727). nii.ac.jp After separation, the desired (S)-enantiomer of the amine can be liberated from its salt by treatment with a base. nii.ac.jp The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. psu.edu

| Resolving Agent | Principle | Common Examples | Reference |

| Chiral Acids | Formation of diastereomeric salts with different solubilities. | Tartaric acid, Mandelic acid, Camphorsulfonic acid | acs.orgrsc.orgpsu.edu |

| Separation Method | Fractional crystallization | Based on differential solubility of diastereomeric salts. | nii.ac.jp |

| Liberation of Amine | Treatment with a base | To recover the pure enantiomer from the salt. | nii.ac.jp |

Nucleophilic Aromatic Substitution in Chiral Precursor Synthesis

The synthesis of chiral precursors for (S)-3-(1-Aminoethyl)phenol can potentially be achieved through nucleophilic aromatic substitution (SNA_r) reactions. In this context, a nucleophile displaces a leaving group on an aromatic ring. nih.govmasterorganicchemistry.com For the synthesis of a chiral precursor, this could involve the reaction of a chiral nucleophile with an appropriately substituted aromatic compound or the use of a chiral catalyst to control the stereochemistry of the substitution.

While a direct application of enantioselective nucleophilic aromatic substitution for the synthesis of a precursor to (S)-3-(1-Aminoethyl)phenol is not explicitly detailed in the provided search results, the synthesis of other chiral aminophosphines has been achieved via the nucleophilic aromatic substitution reaction of a chiral lithium amide with a phosphinoyl-substituted naphthalene. nih.gov This demonstrates the principle of using a chiral reagent to induce stereoselectivity in an SNA_r reaction. The field has also seen the development of organocatalysts that can facilitate asymmetric nucleophilic aromatic substitutions. researchgate.net

Optimization of Reaction Conditions and Process Parameters for High Enantioselectivity and Yield

Achieving high enantioselectivity and yield is a critical aspect of any asymmetric synthesis. This requires careful optimization of various reaction parameters, with the choice of solvent often playing a pivotal role.

Solvent Effects on Stereochemical Outcomes

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and, crucially for asymmetric synthesis, its stereochemical outcome.

In biocatalytic transamination , the presence of organic co-solvents can be necessary to solubilize the substrate, but can also affect enzyme stability and activity. For the engineered transaminases used in the synthesis of (S)-3-(1-Aminoethyl)phenol, a common reaction medium includes a small percentage (e.g., 5% v/v) of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) in an aqueous buffer. acs.org The choice and concentration of the co-solvent must be carefully optimized to maintain high enzyme activity and enantioselectivity. diva-portal.org

For diastereomeric salt resolution , the choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. A successful resolution relies on a significant difference in solubility between the two diastereomers. psu.edu The polarity of the solvent can affect the crystal packing and intermolecular interactions, thereby altering the solubilities. For the resolution of 1-phenylethylamine with tartaric acid, methanol was found to be a suitable solvent for crystallizing the less soluble salt. nii.ac.jp In the resolution of other chiral amines, solvent mixtures, such as methanol-water, have been shown to dramatically affect the enantiomeric excess of the crystallized product. psu.edu

| Synthetic Method | Solvent System | Effect on Stereochemical Outcome | Reference |

| Biocatalytic Transamination | Aqueous buffer with DMSO co-solvent | Influences enzyme activity and stability, impacting yield and enantioselectivity. | diva-portal.orgacs.org |

| Diastereomeric Salt Resolution | Methanol | Affects the differential solubility of diastereomeric salts, enabling separation. | nii.ac.jp |

| Diastereomeric Salt Resolution | Methanol/Water mixtures | Can significantly alter the enantiomeric excess of the crystallized salt. | psu.edu |

Catalyst Systems and Ligand Design in Asymmetric Transformations

The efficacy of asymmetric synthesis heavily relies on the catalyst system. In the context of producing (S)-3-(1-Aminoethyl)phenol, a key precursor, transformations often involve the asymmetric reduction of a prochiral ketone, 3-hydroxyacetophenone.

Chiral ligands, complexed with metal centers (e.g., Ruthenium, Rhodium, Iridium), form catalysts that create a chiral environment, influencing the stereochemical outcome of the reaction. The design of these ligands is paramount. Bidentate phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and diamine ligands are frequently employed. The steric and electronic properties of the ligand-metal complex dictate the facial selectivity of the hydride attack on the ketone.

Biocatalysis offers an increasingly popular alternative. Engineered transaminases can convert substrates like 3-hydroxyacetophenone into the desired (S)-amine with exceptionally high enantiomeric excess. These enzymatic methods are lauded for their high selectivity and operation under mild, environmentally friendly conditions.

| Catalyst Type | Ligand/Enzyme Class | Precursor | Key Feature |

| Metal Complex | Chiral Phosphines (e.g., BINAP) | 3-Hydroxyacetophenone | Creates a chiral pocket to direct hydride attack. |

| Metal Complex | Chiral Diamines | 3-Hydroxyacetophenone | Forms a rigid chiral environment around the metal center. |

| Biocatalyst | Engineered Transaminase | 3-Hydroxyacetophenone | High enantioselectivity and sustainable reaction conditions. |

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Reaction parameters such as temperature and pressure play a crucial role in optimizing both the rate and the enantioselectivity of asymmetric reactions. While specific studies detailing the influence of these parameters on the synthesis of (S)-3-(1-Aminoethyl)phenol hydrochloride are not extensively documented in publicly available literature, general principles of chemical kinetics and thermodynamics apply.

Lowering the reaction temperature often enhances enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers becomes more significant relative to the available thermal energy (kT). Consequently, the reaction pathway with the lower activation energy is more favored, leading to a higher enantiomeric excess. However, this typically comes at the cost of a slower reaction rate.

Pressure can also influence the outcome, particularly in reactions where there is a change in volume in the transition state. High-pressure conditions can favor the formation of a more compact transition state, which may alter the stereochemical pathway. The specific effect is highly dependent on the reaction mechanism and the catalyst system employed.

Validation of Enantiomeric Purity and Stereochemical Configuration

Confirming the absolute configuration and quantifying the enantiomeric purity are critical post-synthesis steps. A variety of sophisticated analytical techniques are utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiopurity Assessment

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds like (S)-3-(1-Aminoethyl)phenol hydrochloride. yakhak.org The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov

For amines and amino alcohols, polysaccharide-based CSPs are particularly effective. researchgate.netnih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, create chiral grooves and cavities where enantiomers can bind transiently through a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole forces. yakhak.orgnih.govresearchgate.net The differing stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. google.com

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are also highly successful for resolving underivatized amino compounds. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups, making them compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com

| CSP Type | Chiral Selector Example | Common Mobile Phase | Interaction Mechanism |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π stacking, steric hindrance yakhak.org |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Hydrogen bonding, π-π stacking, steric hindrance researchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acid/Base | Ionic interactions, hydrogen bonding, inclusion complexation sigmaaldrich.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While standard NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool for stereochemical analysis when used in conjunction with chiral auxiliaries. nih.gov These can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). mdpi.comnih.gov

CSAs, such as a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol, can form transient, non-covalent diastereomeric complexes with the analyte enantiomers. mdpi.comnih.gov This association induces small but measurable differences in the chemical shifts (Δδ) of specific protons in the NMR spectra of the (S) and (R) enantiomers, a phenomenon known as enantiomeric differentiation. nih.gov

Advanced 2D NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. In the context of a diastereomeric complex (either with a CSA or a CDA), NOESY can reveal the spatial proximity of protons, helping to elucidate the 3D structure and, by extension, the absolute configuration of the original enantiomer. nih.gov

Derivatization with Chiral Auxiliaries for Analytical Discrimination

Derivatization involves covalently reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgresearchgate.net Unlike enantiomers, diastereomers have different physical properties and are readily distinguishable by standard analytical techniques like achiral chromatography or NMR spectroscopy. wikipedia.org

A classic and widely used CDA for amines and alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride (MTPA-Cl). wikipedia.orgnih.govumn.edu Reacting (S)-3-(1-Aminoethyl)phenol with both (R)- and (S)-MTPA-Cl in separate experiments produces two distinct diastereomeric amides. umn.eduresearchgate.net By comparing the ¹H NMR spectra of these two diastereomers, a systematic difference in chemical shifts (Δδ values, typically Δδ = δS - δR) for protons near the newly formed stereocenter can be observed. nih.gov Based on an established conformational model of the Mosher amides, the sign of these Δδ values can be used to unambiguously assign the absolute configuration of the original amine. nih.govumn.eduyoutube.com

| Chiral Auxiliary | Method | Analyte | Analytical Technique | Outcome |

| Mosher's Acid (MTPA) | Derivatization | Amine/Alcohol | ¹H NMR Spectroscopy | Forms diastereomeric amides/esters with distinct chemical shifts for absolute configuration assignment. nih.govumn.edu |

| Thiourea-based CSA | Solvation | Carboxylic Acid Derivatives | ¹H & ¹³C NMR Spectroscopy | Forms transient diastereomeric complexes, causing chemical shift non-equivalence for enantiomeric differentiation. mdpi.comnih.gov |

| N-3,5-Dinitrobenzoyl Amino Acids | Derivatization | Amines | HPLC | Forms diastereomeric derivatives separable on achiral stationary phases. mdpi.com |

Mechanistic Investigations of Asymmetric Synthetic Pathways

Understanding the mechanism of an asymmetric reaction is key to optimizing it. Mechanistic studies often involve a combination of experimental approaches (kinetic studies, isotopic labeling) and computational modeling. researchgate.net

In the asymmetric reduction of a ketone catalyzed by a chiral metal-ligand complex, the mechanism involves the formation of diastereomeric transition states. The catalyst and substrate interact to form a complex, and the facial selectivity of the hydride transfer is determined by the relative energies of the possible transition states. Computational studies, such as Density Functional Theory (DFT) calculations, can model these transition states. By comparing the calculated energies, researchers can predict which enantiomer will be the major product and gain insight into the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, CH-π interactions) that govern the stereochemical outcome.

For enzyme-catalyzed reactions, mechanistic studies focus on the enzyme's active site. Modeling the docking of the substrate into the active site helps to explain the observed stereoselectivity. The precise positioning of the substrate by the amino acid residues within the active site ensures that the reaction occurs from a specific face, leading to the formation of a single enantiomer.

Elucidation of Reaction Intermediates and Transition States via Trapping Experiments

The direct experimental observation of reaction intermediates and the characterization of transition states are fundamental to understanding and optimizing synthetic pathways. Trapping experiments, in particular, serve as a powerful tool to intercept and identify transient species that exist along the reaction coordinate.

While specific studies detailing trapping experiments for the asymmetric synthesis of (S)-3-(1-Aminoethyl)phenol hydrochloride are not extensively documented in publicly available literature, the principles of such investigations can be applied to its plausible synthetic routes. One of the common methods for producing chiral amines is through the asymmetric reduction of a corresponding ketone, in this case, 3-hydroxyacetophenone.

In a hypothetical scenario involving a metal-catalyzed asymmetric transfer hydrogenation, potential intermediates could include metal-hydride species and coordinated ketone complexes. Trapping experiments could be designed to provide evidence for these transient species. For instance, the introduction of a reactive substrate, known as a trap, could intercept a fleeting intermediate to form a stable, characterizable product.

A relevant example from broader asymmetric synthesis is the trapping of enol intermediates. In a study on the asymmetric aminomethylation to produce chiral β-amino acids, an in situ generated enol intermediate was successfully trapped, providing crucial insight into the reaction mechanism. researchgate.net This was achieved by introducing a suitable electrophile that could react with the enol faster than the subsequent planned reaction step.

Hypothetical Trapping Experiment for the Synthesis of (S)-3-(1-Aminoethyl)phenol:

| Step | Description | Potential Trapped Intermediate | Characterization Method |

| 1 | Asymmetric reduction of 3-hydroxyacetophenone initiated. | Metal-bound ketone or a metal-hydride complex. | A strong ligand could be introduced to displace the intermediate and be analyzed by NMR or Mass Spectrometry. |

| 2 | Formation of a transient imine intermediate in a reductive amination pathway. | The imine could be trapped by a nucleophile that reacts faster than the reducing agent. | The resulting adduct could be isolated and characterized by spectroscopic methods. |

It is important to emphasize that the above table is illustrative of the methodologies that could be employed. The absence of specific published trapping experiments for the synthesis of (S)-3-(1-Aminoethyl)phenol hydrochloride highlights a potential area for future research to further refine its production.

Kinetic Isotope Effect Studies in Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a sophisticated method used to determine the rate-determining step of a reaction and to probe the structure of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

Asymmetric Reduction of 3-Hydroxyacetophenone:

A plausible route to (S)-3-(1-Aminoethyl)phenol is the asymmetric reduction of 3-hydroxyacetophenone. In such a reaction, a primary kinetic isotope effect would be expected if the transfer of a hydride (or deuteride) from the catalyst to the ketone is the rate-determining step.

A study on the DIP-Cl reduction of prochiral ketones provides a relevant precedent. nih.gov In this system, secondary deuterium (B1214612) KIEs were used to probe steric repulsion in the transition state, which is a key factor in stereoselection. nih.gov By comparing the reaction rates of the protiated and deuterated substrates, researchers can infer details about the geometry and steric interactions of the transition state.

Biocatalytic Transamination:

Another established method for the synthesis of chiral amines is through biocatalysis using transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. Kinetic isotope effect studies have been instrumental in elucidating the mechanism of these enzymes. For instance, studies on aspartate aminotransferase have used KIEs to support a concerted 1,3-prototropic shift mechanism. nih.gov

In the context of synthesizing (S)-3-(1-Aminoethyl)phenol using a transaminase, a KIE study could involve the use of an amino donor labeled with a heavy isotope of nitrogen (¹⁵N) or deuterium at the α-carbon. Measuring the reaction rates would help to determine if the C-N bond formation or a proton transfer step is rate-limiting.

Illustrative Data for a Hypothetical KIE Study:

| Reaction | Isotopically Labeled Reactant | Observed KIE (k_light / k_heavy) | Interpretation |

| Asymmetric reduction | Deuterated reducing agent (e.g., NaBD₄) | > 1 (Primary KIE) | Hydride transfer is part of the rate-determining step. |

| Transamination | α-deuterated amino donor | > 1 (Primary KIE) | C-H bond cleavage at the α-carbon is rate-determining. |

| Transamination | ¹⁵N-labeled amino donor | ~ 1 (No significant KIE) | C-N bond formation is not the rate-determining step. |

The data presented in this table is hypothetical and serves to illustrate the potential outcomes and interpretations of KIE studies. The actual experimental values would be essential for a definitive mechanistic understanding. The lack of such published data for the synthesis of (S)-3-(1-Aminoethyl)phenol hydrochloride underscores an opportunity for further academic and industrial research to optimize this important synthetic process.

Chemical Transformations and Derivatization Strategies of S 3 1 Aminoethyl Phenol Hydrochloride

Oxidative Reactions of the Phenolic Moiety to Quinone Derivatives

The phenolic moiety of (S)-3-(1-Aminoethyl)phenol is susceptible to oxidation, a common reaction for phenolic compounds, which can lead to the formation of quinone or quinone-like derivatives. nih.gov The presence of both a hydroxyl and an amino group on the aromatic ring influences the outcome of these oxidation reactions.

The electrochemical oxidation of aminophenols has been studied, revealing that the relative position of the amino and hydroxyl groups significantly affects the reaction pathway. ua.es For meta-aminophenols, such as the parent structure of (S)-3-(1-Aminoethyl)phenol, oxidation can lead to the formation of quinone species. ua.es The oxidation of aminophenols can be catalyzed by enzymes like tyrosinase, which converts them into o-quinone imines. nih.gov These quinone imines are highly reactive electrophiles. researchgate.net

In the presence of an oxidizing agent, the phenolic hydroxyl group can be oxidized to a carbonyl group, forming a quinone. The amino group can also participate in the reaction, potentially leading to the formation of quinone imines. These reactions are significant as quinones are an important class of compounds with diverse biological activities and applications in synthesis. acs.org The oxidation of p-aminophenol, for instance, yields N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org While the specific oxidation products of (S)-3-(1-Aminoethyl)phenol are not extensively detailed in the provided search results, the general reactivity of aminophenols suggests that similar transformations are plausible.

Reductive Transformations of the Aromatic System and Amino Functionality

The aromatic ring and the benzylic amine functionality of (S)-3-(1-Aminoethyl)phenol hydrochloride can undergo reductive transformations under various conditions.

Reduction of the Aromatic System: The benzene (B151609) ring can be reduced, though it is less reactive than simple alkenes. libretexts.org Catalytic hydrogenation at high pressure with catalysts like platinum, palladium, or nickel can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org The Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadiene (B1204751) derivatives. libretexts.org For phenols, catalytic hydrogenation over nickel catalysts can lead to carbonyl products through the ketonization of intermediate enols. libretexts.orglibretexts.org

Reduction of the Amino Functionality: The primary amine in (S)-3-(1-Aminoethyl)phenol is a benzylic amine. Benzylic C-N bonds can be cleaved under certain reductive conditions. For instance, a synergistic catalytic system using Pd-C has been shown to be effective for the N-debenzylation of benzylamines. organic-chemistry.org Another method involves the use of samarium(II) iodide (SmI2) in the presence of water and an amine, which can reductively cleave benzyl-heteroatom bonds, leaving the aromatic ring intact. thieme-connect.com

| Transformation | Reagents/Conditions | Expected Product Type |

| Aromatic Ring Reduction | H₂/Pt, Pd, or Ni (high pressure) | Substituted cyclohexane |

| Birch Reduction | Li or Na, liquid NH₃, alcohol | Substituted 1,4-cyclohexadiene |

| N-Debenzylation | Pd-C catalyst system | 3-Ethylphenol |

| Reductive Cleavage | SmI₂/H₂O/amine | 3-Ethylphenol |

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring for Functionalization

The aromatic ring of (S)-3-(1-Aminoethyl)phenol is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating hydroxyl (-OH) and aminoethyl (-CH(CH₃)NH₂) groups. The directing effects of these substituents determine the position of substitution for incoming electrophiles.

The hydroxyl group is a strong activating group and is ortho, para-directing. The aminoethyl group, specifically the alkyl portion, is a weak activating group and is also ortho, para-directing. The protonated amino group (-NH₃⁺), as would be present in the hydrochloride salt, is, however, a deactivating group and a meta-director. The reaction conditions (e.g., pH) will therefore significantly influence the reactivity and regioselectivity of electrophilic substitution.

Under neutral or basic conditions where the amino group is not protonated, the powerful ortho, para-directing influence of the hydroxyl group is expected to dominate, directing electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is para to the hydroxyl group and ortho to the aminoethyl group, making it a likely site of substitution. Position 6 is ortho to the hydroxyl group. Position 2 is ortho to both groups and might be sterically hindered.

Common electrophilic aromatic substitution reactions that could be applied to functionalize the phenol ring include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (using Br₂ or Cl₂) to introduce a halogen atom.

Sulfonation: (using fuming H₂SO₄) to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid) to introduce alkyl or acyl groups. However, Friedel-Crafts reactions often fail with phenols and amines due to side reactions with the catalyst.

Derivatization Protocols for Enhanced Analytical Profiling and Spectroscopic Analysis

Chemical derivatization is often employed to improve the analytical properties of compounds for techniques like chromatography and mass spectrometry. bioanalysis-zone.comspectroscopyonline.com For (S)-3-(1-Aminoethyl)phenol, derivatization can target the primary amine and/or the phenolic hydroxyl group to enhance volatility, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. rsc.orggcms.cznih.gov

Covalent Derivatization with Chiral Reagents for Mass Spectrometry Confirmation

To confirm the stereochemistry or to separate enantiomers chromatographically, chiral derivatizing agents (CDAs) are used. wikipedia.org These reagents are enantiomerically pure and react with the chiral analyte to form a pair of diastereomers, which have different physical properties and can be separated by non-chiral chromatography. wikipedia.org

For the primary amine in (S)-3-(1-Aminoethyl)phenol, a variety of chiral reagents are available. Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a classic example that reacts with amines to form diastereomeric amides, which can be distinguished by NMR or mass spectrometry. wikipedia.org Other reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) are also used for the chiral resolution of amines. nih.gov

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Analytical Technique |

| Mosher's acid chloride | Primary amine | Diastereomeric amides | NMR, MS, HPLC |

| Marfey's reagent | Primary amine | Diastereomeric adducts | HPLC, LC-MS |

| (s)-alpha-methoxybenzyl isocyanate | Primary amine | Diastereomeric ureas | HPLC |

Polarity-Regulated Derivatization Methods for Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

The high polarity of (S)-3-(1-Aminoethyl)phenol, due to its hydroxyl and amino groups, can lead to poor retention in reversed-phase liquid chromatography (RPLC). researchgate.netscispace.com Polarity-regulated derivatization aims to modify these polar functional groups to decrease polarity and improve chromatographic behavior. nih.govresearchgate.net

Derivatization reagents can be designed to react with specific functional groups. For the primary amine, reagents like dansyl chloride, dabsyl chloride, and Fmoc-Cl are commonly used to improve hydrophobicity and introduce a chromophore or fluorophore for enhanced detection. nih.govlibretexts.org For the phenolic hydroxyl group, acylation with reagents like benzoyl chloride can form less polar esters. libretexts.org Dual derivatization schemes that tag both amine and hydroxyl groups can be employed for comprehensive analysis of polar metabolites. nih.gov

A recently developed strategy involves using a derivatization reagent that enhances separation efficiency and detection sensitivity for amino-containing metabolites in LC-MS analysis. nih.gov For instance, (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS) has been used for this purpose. nih.gov

Formation of Novel Compounds through Reactivity at Amine and Phenol Sites

The presence of two reactive sites, the primary amine and the phenolic hydroxyl group, allows for the synthesis of a wide range of novel compounds from (S)-3-(1-Aminoethyl)phenol. cymitquimica.comnih.gov

The amine group can undergo reactions such as:

Alkylation and Acylation: To form secondary or tertiary amines and amides, respectively.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines. umich.edu

Carbamate (B1207046) Formation: Reaction with carbamoyl (B1232498) halides or similar reagents.

The phenolic hydroxyl group can undergo reactions like:

Etherification: (e.g., Williamson ether synthesis) to form ethers.

Esterification: To form esters.

Protection: The hydroxyl group can be protected with various protecting groups to allow for selective reaction at the amine functionality. google.com

A key application of a related compound is in the synthesis of Rivastigmine, a pharmaceutical used in the management of Alzheimer's disease. google.cominnospk.com The synthesis of Rivastigmine involves the reaction of a derivative of (S)-3-(1-Aminoethyl)phenol at both the amine and phenol sites, highlighting the synthetic utility of this scaffold. google.cominnospk.com For instance, (S)-3-[1-(methylamino)ethyl]phenol can be reacted with a carbamoyl halide to form an intermediate, which is then methylated at the amine. google.com This demonstrates how sequential or controlled reactions at both functional groups can lead to complex and valuable molecules.

Synthesis of Schiff Bases and Imines from the Amino Group

The primary amino group of (S)-3-(1-Aminoethyl)phenol readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds (C=N). nih.govnih.gov The synthesis typically involves reacting the amine with a carbonyl compound, often with acid or base catalysis or under microwave irradiation to drive the reaction to completion. organic-chemistry.orgresearchgate.net The formation of the imine bond is generally reversible and proceeds through the addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. nih.gov

Schiff bases are valuable intermediates in organic synthesis and are known for their wide range of applications, including as pigments, catalysts, and polymer stabilizers. nih.gov The reaction conditions for their synthesis can be tailored based on the specific reactants. For instance, an efficient route for synthesizing novel Schiff bases involves the condensation of aminophenols with trimethinium salts in the presence of triethylamine (B128534) in refluxing ethanol. nih.govrsc.org In other methodologies, organocatalysts like pyrrolidine (B122466) can enable the efficient synthesis of aldimines from aldehydes and amino compounds under simple conditions without the need for acids or metals. organic-chemistry.org

The general scheme for the synthesis of a Schiff base from (S)-3-(1-Aminoethyl)phenol involves the reaction of its primary amine with an appropriate aldehyde or ketone. The structures of the resulting compounds can be confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. nih.gov In the ¹H-NMR spectrum, the characteristic proton of the imine group (HC=N) typically appears as a singlet in the region of 8.59–7.60 ppm. nih.gov The carbon atom of the C=N group in the ¹³C NMR spectrum is typically observed between 147.15 and 166.11 ppm. nih.gov

| Carbonyl Compound | Catalyst/Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Triethylamine (Et₃N) | Ethanol (EtOH) | Reflux | nih.gov |

| Various Aldehydes | Pyrrolidine | Not specified (neat or solvent) | Room Temperature | organic-chemistry.org |

| Aromatic Aldehydes | Glacial Acetic Acid (drops) | Ethanol (EtOH) | Reflux (8 hours) | researchgate.net |

| Aromatic Aldehydes | None (catalyst-free) | None (solvent-free) | Microwave Irradiation (8 minutes) | organic-chemistry.org |

Preparation of Thiourea (B124793) Derivatives and Other Amide/Carbamate Conjugates

Thiourea Derivatives

The primary amino group of (S)-3-(1-Aminoethyl)phenol is a nucleophile that can react with isothiocyanates to form thiourea derivatives. This reaction is a straightforward and efficient method for creating compounds containing the R-NH-C(=S)-NH-R' functional group. The synthesis generally involves mixing the amine and the isothiocyanate in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature or under reflux. mdpi.com

A study on the derivatization of a structurally similar compound, 2-[(1R)-1-aminoethyl]phenol, demonstrated its reaction with benzoyl isothiocyanate to yield a thiourea derivative. nih.gov This type of derivative has been explored for applications such as chiral solvating agents in NMR spectroscopy. nih.gov The reaction of isothiocyanates with amines is typically high-yielding and allows for significant structural diversity in the resulting thiourea products. mdpi.com The purification of the final product often involves simple washing with a dilute acid solution followed by evaporation of the solvent. mdpi.com

| Reagent | Solvent | Conditions | Workup | Reference |

|---|---|---|---|---|

| Isothiocyanate | Dichloromethane | Room Temperature | Wash with 5% HCl(aq), dry with Na₂SO₄, evaporate solvent | mdpi.com |

| Isothiocyanate | tert-Butanol | Reflux | Evaporate solvent, add CH₂Cl₂, wash with 5% HCl(aq) | mdpi.com |

| Benzoyl isothiocyanate | Not specified | Not specified | Quantitative derivatization | nih.gov |

Amide and Carbamate Conjugates

The amino group of (S)-3-(1-Aminoethyl)phenol can also be acylated to form amides or react with chloroformates or similar reagents to produce carbamates.

Amide Synthesis: Amide bond formation is one of the most frequently used reactions in medicinal chemistry. nih.gov It is typically achieved by reacting an amine with a carboxylic acid that has been activated with a coupling reagent. nih.govsphinxsai.com Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction of (S)-3-(1-Aminoethyl)phenol with a chosen carboxylic acid in the presence of such coupling agents would yield the corresponding amide derivative. nih.gov This method is versatile and amenable to a wide range of functionalized carboxylic acids. nih.gov

Carbamate Synthesis: Carbamates can be synthesized from the primary amine by reaction with various reagents. A common method involves the reaction of an amine with a carbamoyl chloride. For instance, reacting the phenolic hydroxyl group of 3-(1-dimethylaminoethyl)phenol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base like potassium carbonate or sodium hydride is a known procedure. google.com A similar strategy could be adapted where the amino group of (S)-3-(1-Aminoethyl)phenol acts as the nucleophile. An alternative and efficient method for carbamate synthesis is a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org This method proceeds under mild conditions and avoids common side reactions. organic-chemistry.org

| Derivative Type | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Amide | Carboxylic Acid, EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile (B52724) | Room Temperature | nih.gov |

| Carbamate | N-ethyl-N-methylcarbamoyl chloride, Sodium Hydride | Acetonitrile | 0°C to Room Temp. | google.com |

| Carbamate | CO₂, Alkyl Halide, Cs₂CO₃, TBAI | Not specified (e.g., DMF) | Room Temperature | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of S 3 1 Aminoethyl Phenol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. omicsonline.org It provides detailed information about the carbon-hydrogen framework, atom connectivity, and three-dimensional arrangement of atoms in space. wikipedia.org

One-Dimensional (1D) NMR: ¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of (S)-3-(1-Aminoethyl)phenol hydrochloride in a suitable solvent like DMSO-d₆ would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as complex multiplets in the downfield region (δ 6.5–7.5 ppm). The methine (CH) proton of the ethyl group, being adjacent to both the aromatic ring and the chiral center, would likely present as a quartet. The methyl (CH₃) protons would appear as a doublet due to coupling with the methine proton. The protons of the ammonium (B1175870) (NH₃⁺) and hydroxyl (OH) groups are also observable and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum is often simpler than the proton spectrum due to the absence of carbon-carbon coupling in standard experiments. researchgate.net The aromatic carbons would resonate in the δ 110–160 ppm range, with the carbon bearing the hydroxyl group (C3) being the most downfield in this group. The two aliphatic carbons (CH and CH₃) would appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (S)-3-(1-Aminoethyl)phenol Hydrochloride Note: Data are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

While 1D NMR provides a list of chemical shifts and coupling constants, 2D NMR experiments reveal the relationships between them, which is indispensable for unambiguous structural assignment of complex molecules. omicsonline.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For (S)-3-(1-Aminoethyl)phenol hydrochloride, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons, confirming the ethyl fragment. It would also show correlations among the coupled protons on the aromatic ring. libretexts.orgcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the ¹H signal at ~4.2 ppm to the ¹³C signal at ~50 ppm (the CH carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. omicsonline.org This is crucial for assembling molecular fragments. For example, cross-peaks would be expected from the methyl protons to the methine carbon and the C1 carbon of the aromatic ring, unequivocally placing the ethylamino group on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining stereochemistry and conformational details. For instance, it could reveal the spatial proximity of the ethylamine (B1201723) side chain protons to specific protons on the phenolic ring, helping to confirm the molecule's conformation.

Table 2: Expected 2D NMR Correlations for Structural Confirmation

Application of Chiral Solvating Agents (CSAs) in NMR for Enantiodiscrimination Studies

Determining enantiomeric purity is critical for chiral compounds. NMR spectroscopy, when used with Chiral Solvating Agents (CSAs), provides a powerful method for this analysis. unipi.itacs.org CSAs are enantiomerically pure compounds that are mixed with a racemic or enantiomerically enriched analyte directly in the NMR tube. nih.gov The CSA interacts non-covalently with each enantiomer of the analyte to form transient, diastereomeric solvates. nih.gov Because diastereomers have different physical properties, their corresponding nuclei are in slightly different chemical environments, which can lead to the splitting of signals in the NMR spectrum. researchgate.net

Thiourea (B124793) derivatives of related amino alcohols, such as 2-[(1R)-1-aminoethyl]phenol, have been shown to be effective CSAs for the enantiodiscrimination of derivatized amino acids. nih.gov In such studies, the CSA forms complexes with the analyte, often mediated by a base additive, allowing for the differentiation of NMR signals for the separate enantiomers. nih.govresearchgate.net The magnitude of the chemical shift difference (ΔΔδ) between the signals for the two enantiomers is a measure of the enantiodiscrimination efficiency. This technique could be applied to a racemic mixture containing (S)-3-(1-Aminoethyl)phenol to quantify its enantiomeric excess by integrating the distinct signals corresponding to the (S) and (R) forms.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a molecule's elemental formula. For (S)-3-(1-Aminoethyl)phenol (free base, formula C₈H₁₁NO), the calculated monoisotopic mass is 137.084063974 Da. nih.gov In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule [M+H]⁺. The detection of an ion with an m/z value matching the calculated exact mass of C₈H₁₂NO⁺ (138.0918) provides strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. nih.gov

LC-MS and Tandem Mass Spectrometry (MS/MS) for Purity Assessment and Structural Characterization

Combining Liquid Chromatography (LC) with mass spectrometry (LC-MS) allows for the physical separation of components in a mixture before their detection by the mass spectrometer. nih.govyoutube.com This is essential for purity assessment, as any impurities would appear as separate peaks in the chromatogram.

Tandem Mass Spectrometry (MS/MS) adds another layer of structural confirmation. nih.govresearchgate.net In an MS/MS experiment, a specific ion of interest (the precursor or parent ion, e.g., the [M+H]⁺ ion of (S)-3-(1-Aminoethyl)phenol at m/z 138.1) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product or daughter ions), and these fragments are then analyzed. The resulting fragmentation pattern is a highly specific fingerprint for the molecule. A plausible fragmentation for the [M+H]⁺ ion of 3-(1-aminoethyl)phenol (B1280079) would involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bond between the methine carbon and the aromatic ring, providing unequivocal structural verification.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for separation, quantification, and purity assessment.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purity and quantification of polar and non-polar organic compounds. For (S)-3-(1-Aminoethyl)phenol hydrochloride, a typical RP-HPLC method involves a C18 stationary phase, which is a non-polar silica-based packing. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govchemrxiv.org The acidic nature of the mobile phase, often adjusted with additives like trifluoroacetic acid (TFA) or formic acid, helps to ensure sharp peak shapes for amine-containing compounds by suppressing the interaction of the basic amine group with residual silanols on the stationary phase.

The development of a robust method requires the optimization of several parameters, including the organic modifier concentration, buffer pH, and column temperature, to achieve adequate separation of the main compound from any potential impurities or degradation products. UV-Vis detection is well-suited for this compound due to the presence of the phenolic chromophore. nih.gov The detection wavelength is typically set at or near the maximum absorbance (λmax) of the phenol (B47542) ring to ensure high sensitivity. A typical method validation would assess linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). chemrxiv.org

Table 1: Representative RP-HPLC Method Parameters and Purity Analysis Data

| Parameter | Value |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% TFA), 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Retention Time | 4.5 min |

| Purity (by area %) | >99.5% |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

Determining the enantiomeric excess (e.e.) is critical for any chiral compound. Direct enantioselective separation via HPLC using a Chiral Stationary Phase (CSP) is the most prevalent and efficient method. nih.gov For a compound like (S)-3-(1-Aminoethyl)phenol hydrochloride, which contains a primary amine and a hydroxyl group close to the stereocenter, several types of CSPs can be effective.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, are highly versatile and widely used for the separation of a broad range of chiral molecules. nih.govphenomenex.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. eijppr.com Other potential CSPs include Pirkle-type phases, which operate on a π-π interaction basis, and macrocyclic antibiotic phases, which offer multiple interaction sites for chiral recognition. nih.gov The mobile phase in chiral chromatography is often a non-polar mixture, such as hexane/isopropanol, but reverse-phase conditions can also be applied depending on the specific CSP. nih.gov

Table 2: Hypothetical Chiral HPLC Separation Data

| Parameter | Value |

| Chiral Stationary Phase | Immobilized Amylose-based CSP (e.g., Lux i-Amylose-3) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 272 nm |

| Retention Time (S)-enantiomer | 8.2 min |

| Retention Time (R)-enantiomer | 9.5 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | >99% |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. ucdavis.edu An infrared spectrum is generated by the absorption of IR radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

For (S)-3-(1-Aminoethyl)phenol hydrochloride, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure. The phenolic O-H group will show a broad absorption band. The N-H stretching vibrations of the primary amine hydrochloride salt (R-NH3+) appear as a broad, complex band in a lower frequency region than a free amine. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below this value. The C=C stretching vibrations within the aromatic ring produce several peaks in the 1600-1450 cm⁻¹ region. bibliotekanauki.plnih.gov

Table 3: Expected FTIR Absorption Bands for (S)-3-(1-Aminoethyl)phenol Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3200 (broad) | Medium-Strong | O-H stretching (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2800 (broad) | Strong | N-H stretching (primary amine salt, R-NH3+) |

| 2980 - 2950 | Medium | Aliphatic C-H stretching (asymmetric) |

| 2880 - 2860 | Medium | Aliphatic C-H stretching (symmetric) |

| 1610, 1585, 1470 | Medium-Strong | C=C aromatic ring stretching |

| 1380 - 1370 | Medium | C-H bending (methyl group) |

| 1280 - 1200 | Strong | C-O stretching (phenolic) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Photodegradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The part of a molecule responsible for this absorption is known as a chromophore. youtube.com In (S)-3-(1-Aminoethyl)phenol hydrochloride, the chromophore is the substituted phenol ring.

The UV spectrum of this compound is expected to show absorption bands characteristic of phenols, which arise from π → π* electronic transitions within the benzene ring. nih.govresearchgate.net Typically, substituted phenols exhibit a primary absorption band (E2-band) around 210-220 nm and a secondary, less intense band (B-band) around 270-280 nm. researchgate.net The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the nature of the substituents on the ring.

UV-Vis spectroscopy is also a valuable tool for monitoring the stability of the compound, particularly its susceptibility to photodegradation. researchgate.net By exposing a solution of the compound to light over time and recording the UV-Vis spectra at intervals, any degradation can be observed as a decrease in the intensity of the primary absorption peak or the appearance of new peaks corresponding to degradation products. mdpi.comresearchgate.net

Table 4: Expected UV-Vis Absorption Data in Methanol

| Parameter | Expected Value | Associated Transition |

| λmax 1 (E2-band) | ~220 nm | π → π |

| λmax 2 (B-band) | ~272 nm | π → π |

| Molar Absorptivity (ε) at λmax 2 | ~1500 L·mol⁻¹·cm⁻¹ | - |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Gravimetry (DTG) for Thermal Stability Evaluation

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. Differential Thermal Gravimetry (DTG) is the first derivative of the TGA curve, and its peaks indicate the temperatures at which the rate of mass loss is at its maximum. researchgate.net

For an amine hydrochloride salt, the thermal decomposition is often a multi-step process. researchgate.net The initial weight loss may correspond to the loss of adsorbed water or solvent. This is typically followed by the loss of hydrogen chloride (HCl), and finally, the decomposition of the remaining organic amine structure at higher temperatures. researchgate.net The TGA/DTG data are crucial for determining the maximum temperature at which the compound is stable, which is important for handling, storage, and formulation processes.

Table 5: Hypothetical TGA/DTG Data for (S)-3-(1-Aminoethyl)phenol Hydrochloride

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Interpretation |

| 30 - 100 | ~0.5% | ~60 | Loss of adsorbed moisture |

| 150 - 220 | ~21.0% | ~195 | Loss of Hydrogen Chloride (HCl) |

| 220 - 450 | ~78.0% | ~350 | Decomposition of the organic residue |

| Final Residue at 600 °C | < 0.5% | - | Complete decomposition |

Computational Chemistry and Molecular Modeling Studies of S 3 1 Aminoethyl Phenol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For (S)-3-(1-Aminoethyl)phenol hydrochloride, DFT calculations can provide a detailed understanding of its electronic structure, chemical reactivity, and the prediction of its spectroscopic properties.

Detailed research findings from DFT studies on similar phenolic compounds, such as aminophenol isomers, have demonstrated the utility of this approach. researchgate.net For instance, the B3LYP method in conjunction with basis sets like 6-31G(d) or 6-311+G(2d,2p) is commonly employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

The electronic structure of (S)-3-(1-Aminoethyl)phenol hydrochloride is characterized by the distribution of electron density, which can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from DFT, such as ionization potential, electron affinity, chemical potential, and hardness, can quantify the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com These parameters are valuable for predicting how the molecule will interact with other chemical species.

The following table presents hypothetical data for key electronic properties of (S)-3-(1-Aminoethyl)phenol hydrochloride, as would be calculated using DFT.

Table 1: Calculated Electronic Properties of (S)-3-(1-Aminoethyl)phenol Hydrochloride

| Property | Predicted Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Ionization Potential | 8.5 eV |

Note: These are representative values and would require specific DFT calculations for confirmation.

Furthermore, DFT calculations can predict spectroscopic properties. For example, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, the magnetic shielding tensors can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions of (S)-3-(1-Aminoethyl)phenol hydrochloride in different environments, such as in solution. frontiersin.org

Conformational analysis is critical for understanding the three-dimensional structure of the molecule and how it influences its properties and biological activity. The ethylamino side chain and the hydroxyl group on the phenol (B47542) ring can adopt various orientations, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the behavior of (S)-3-(1-Aminoethyl)phenol hydrochloride. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to interactions with solvent molecules or other solute molecules. MD simulations can characterize these interactions by analyzing radial distribution functions and the average number of hydrogen bonds over time.

The following table illustrates the types of data that can be obtained from MD simulations for the primary interaction sites of (S)-3-(1-Aminoethyl)phenol hydrochloride in an aqueous solution.

Table 2: Analysis of Intermolecular Hydrogen Bonds from a Hypothetical MD Simulation

| Functional Group | Hydrogen Bond Type | Average H-Bonds |

|---|---|---|

| Phenolic -OH | Donor | 1.5 |

| Phenolic -OH | Acceptor | 0.8 |

Note: These are illustrative values from a hypothetical simulation.

Theoretical Studies of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving (S)-3-(1-Aminoethyl)phenol hydrochloride. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition state geometries. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's kinetics.

For instance, theoretical studies could be employed to investigate the N-acylation or O-alkylation of (S)-3-(1-Aminoethyl)phenol hydrochloride. Using DFT methods, the geometries of the transition states for these reactions can be optimized, and the corresponding activation energies can be calculated. This information helps in predicting the feasibility and rate of a reaction under different conditions.

A hypothetical study on the N-acetylation of (S)-3-(1-Aminoethyl)phenol hydrochloride with acetic anhydride (B1165640) could yield the following data.

Table 3: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack of the amino group | 15.2 |

Note: These are representative values and would require specific calculations.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules like (S)-3-(1-Aminoethyl)phenol hydrochloride.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared to experimental data, can help in assigning the signals in the NMR spectrum to specific atoms in the molecule. This is particularly useful for complex structures where signal overlap may occur.

The following table provides a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for the aromatic carbons of (S)-3-(1-Aminoethyl)phenol hydrochloride.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift | Experimental Chemical Shift |

|---|---|---|

| C1 (C-OH) | 155.2 | 156.0 |

| C2 (CH) | 114.5 | 115.1 |

| C3 (C-C(N)) | 145.8 | 146.5 |

| C4 (CH) | 118.9 | 119.3 |

| C5 (CH) | 129.7 | 130.2 |

Note: Experimental values are hypothetical for illustrative purposes.

The calculation of vibrational frequencies using DFT can generate a theoretical IR spectrum. The frequencies and intensities of the vibrational modes can be correlated with specific bond stretches, bends, and torsions within the molecule. This allows for a detailed assignment of the experimental IR spectrum and provides insights into the molecule's vibrational properties. Key vibrational modes for (S)-3-(1-Aminoethyl)phenol hydrochloride would include the O-H stretch of the phenol, the N-H stretches of the ammonium (B1175870) group, and various C-H and C-C vibrations of the aromatic ring and the ethyl side chain.

In silico Screening for Chiral Recognition Mechanisms in Solution

The chiral nature of (S)-3-(1-Aminoethyl)phenol hydrochloride makes it a candidate for applications in enantioselective processes. In silico screening methods can be employed to understand the mechanisms of chiral recognition when this molecule interacts with other chiral species, such as a chiral stationary phase in chromatography or a chiral solvating agent in NMR spectroscopy. nih.gov

Molecular docking and MD simulations are powerful tools for this purpose. These methods can model the non-covalent interactions between the (S)-enantiomer and a chiral selector. By comparing the binding energies and the stability of the diastereomeric complexes formed between the (R) and (S) enantiomers of a substrate and the chiral selector, it is possible to predict which enantiomer will bind more strongly, thus providing a basis for enantioseparation.

A recent study on a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol demonstrated its effectiveness as a chiral solvating agent for the NMR differentiation of N-3,5-dinitrobenzoyl amino acid enantiomers. nih.gov A similar computational approach could be applied to (S)-3-(1-Aminoethyl)phenol hydrochloride to explore its potential as a chiral selector. The key interactions responsible for chiral recognition, such as hydrogen bonds, π-π stacking, and steric hindrance, can be identified and analyzed.

The following table outlines a hypothetical in silico screening workflow for assessing the chiral recognition potential of (S)-3-(1-Aminoethyl)phenol hydrochloride.

Table 5: In Silico Workflow for Chiral Recognition

| Step | Description | Computational Method |

|---|---|---|

| 1 | Model building of the chiral selector and analyte enantiomers. | Molecular modeling software |

| 2 | Docking of each analyte enantiomer into the chiral selector. | Molecular docking |

| 3 | Ranking of docking poses based on scoring functions. | Docking software |

| 4 | MD simulations of the most stable diastereomeric complexes. | MD simulation software |

This systematic in silico approach can accelerate the discovery and design of new chiral selectors and provide a molecular-level understanding of the principles governing chiral recognition.

Applications As a Key Chiral Building Block in Advanced Organic Synthesis

Role in the Enantioselective Synthesis of Complex Pharmaceutical Intermediates

The enantiopure nature of (S)-3-(1-Aminoethyl)phenol hydrochloride is pivotal for its use in constructing stereochemically defined pharmaceutical agents. By incorporating this building block, chemists can avoid costly and often inefficient chiral resolution steps later in a synthetic sequence.

A significant application of (S)-3-(1-Aminoethyl)phenol is in the synthesis of Rivastigmine, a widely used acetylcholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The core of Rivastigmine contains the (S)-3-(1-(dimethylamino)ethyl)phenol moiety, which is directly derived from (S)-3-(1-Aminoethyl)phenol.

Several synthetic routes to Rivastigmine begin with 3-hydroxyacetophenone. mdpi.comrsc.org This starting material is first converted to its oxime, which is then reduced to yield racemic 3-(1-aminoethyl)phenol (B1280079). mdpi.comrsc.org The crucial chirality is introduced either through chiral resolution of this racemate or by asymmetric synthesis. Once the (S)-enantiomer is obtained, it undergoes N-methylation. A common method for this transformation is the Eschweiler-Clarke reaction, using formaldehyde and formic acid to install the two methyl groups on the nitrogen atom, yielding the key intermediate (S)-3-(1-(dimethylamino)ethyl)phenol. mdpi.comrsc.org This intermediate is then reacted with an appropriate carbamoyl (B1232498) chloride, such as N-ethyl-N-methylcarbamoyl chloride, to complete the synthesis of Rivastigmine. nih.gov A patent has also described the preparation of (S)-3-[1-(methylamino)ethyl]phenol as a novel intermediate, highlighting the importance of this chiral scaffold in accessing Rivastigmine and related compounds.

Beyond its role in Rivastigmine synthesis, the chiral scaffold of (S)-3-(1-Aminoethyl)phenol is employed to create novel heterocyclic compounds with potential therapeutic applications. Isoquinolin-1(2H)-one derivatives, for instance, are recognized as important pharmacophores in various anticancer agents.

Researchers have successfully incorporated the (S)-3-(1-aminoethyl) moiety into a 2-phenylisoquinolin-1(2H)-one framework. In one study, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one was used as a key building block in Suzuki-Miyaura coupling reactions. By coupling this chloro-substituted isoquinolinone with various pyrimidinyl boronic acids, a series of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones were synthesized in yields ranging from 40-98%. The resulting compounds, which merge the chiral aminoethyl side chain with a pyrimidinyl-isoquinolinone core, were evaluated for their cytotoxic activity against several cancer cell lines, demonstrating the utility of the parent compound in generating new, biologically active chemical entities.

Development of Novel Catalytic Systems and Methodologies Utilizing Chiral Aminoethylphenols

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral molecules containing both a phenolic hydroxyl group and an amino group, such as (S)-3-(1-Aminoethyl)phenol, possess the necessary functionalities to act as bidentate ligands, coordinating to a metal center and creating a chiral environment for a catalytic reaction.

While the direct application of (S)-3-(1-Aminoethyl)phenol hydrochloride as a ligand in a widely adopted catalytic system is not extensively documented, its structural motifs are characteristic of ligands used in various asymmetric transformations. Aminophenol-based ligands have shown significant utility in homogeneous catalysis, including C-H amination and C-C coupling reactions, where they can support redox-active metal centers. The combination of a hard phenoxide donor and a softer amine donor allows for fine-tuning of the electronic and steric properties of the resulting metal complex. The design of such nonsymmetrical ligands has become an important strategy in modern catalysis, often outperforming traditional C2-symmetric ligands. Therefore, (S)-3-(1-Aminoethyl)phenol represents a promising, readily available chiral platform for the future development of novel catalysts for enantioselective reactions.

Application as a Chiral Solvating Agent (CSA) in NMR Spectroscopy for Enantiodiscrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. This is achieved by using a chiral solvating agent (CSA), which interacts non-covalently with the enantiomers of a substrate to form transient diastereomeric complexes. These complexes exhibit distinct NMR signals, allowing for the quantification of each enantiomer.